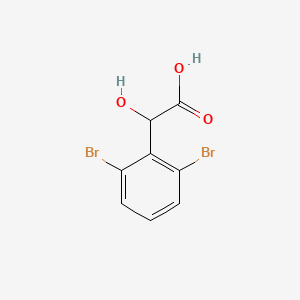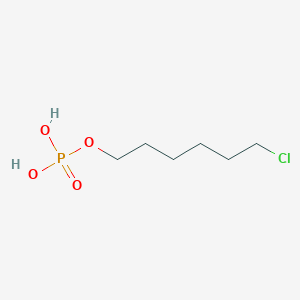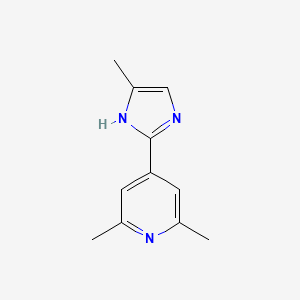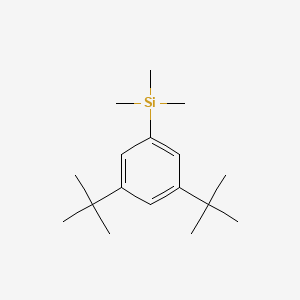![molecular formula C8H8ClFO B13690958 Benzene, 1-[(chloromethoxy)methyl]-4-fluoro- CAS No. 104620-66-8](/img/structure/B13690958.png)
Benzene, 1-[(chloromethoxy)methyl]-4-fluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(CHLOROMETHOXY)METHYL]-4-FLUOROBENZENE is an organic compound with the molecular formula C8H8ClFO It is a derivative of benzene, where a chloromethoxy group is attached to the benzene ring at the para position relative to a fluorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(CHLOROMETHOXY)METHYL]-4-FLUOROBENZENE can be achieved through several methods. One common approach involves the reaction of 4-fluorobenzyl alcohol with chloromethyl methyl ether in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of 1-[(CHLOROMETHOXY)METHYL]-4-FLUOROBENZENE may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain a high-purity product.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(CHLOROMETHOXY)METHYL]-4-FLUOROBENZENE undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloromethoxy group can be replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Major Products Formed:
Substitution: Products include various substituted benzene derivatives.
Oxidation: Major products include carboxylic acids and aldehydes.
Reduction: Alcohols and other reduced forms of the compound.
Aplicaciones Científicas De Investigación
1-[(CHLOROMETHOXY)METHYL]-4-FLUOROBENZENE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-[(CHLOROMETHOXY)METHYL]-4-FLUOROBENZENE exerts its effects involves its interaction with various molecular targets. The chloromethoxy group can act as an electrophile, facilitating reactions with nucleophiles. The fluorine atom can influence the compound’s reactivity and stability by affecting the electron density on the benzene ring. These interactions can lead to the formation of various products depending on the reaction conditions and reagents used.
Comparación Con Compuestos Similares
1-(Chloromethyl)-4-fluorobenzene: Similar structure but lacks the methoxy group.
4-Fluorobenzyl chloride: Similar but without the methoxy group.
1-(Chloromethoxy)-4-methoxybenzene: Similar but with an additional methoxy group.
Uniqueness: 1-[(CHLOROMETHOXY)METHYL]-4-FLUOROBENZENE is unique due to the presence of both a chloromethoxy group and a fluorine atom on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
104620-66-8 |
|---|---|
Fórmula molecular |
C8H8ClFO |
Peso molecular |
174.60 g/mol |
Nombre IUPAC |
1-(chloromethoxymethyl)-4-fluorobenzene |
InChI |
InChI=1S/C8H8ClFO/c9-6-11-5-7-1-3-8(10)4-2-7/h1-4H,5-6H2 |
Clave InChI |
IQGCEMRPOOSUPI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1COCCl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-(Hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13690876.png)
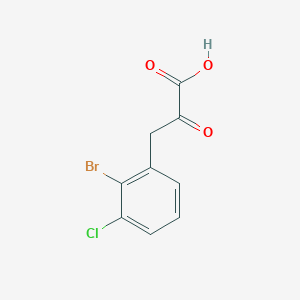
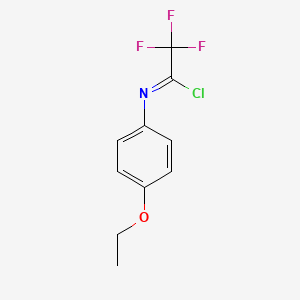
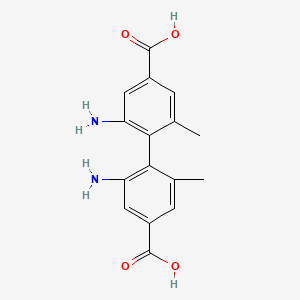
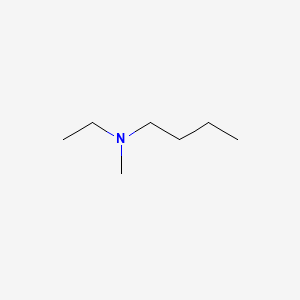
![1-[4-(Methylsulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B13690908.png)
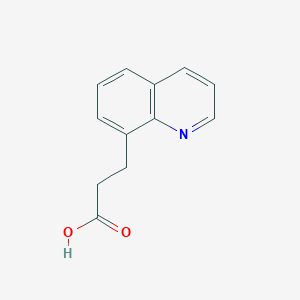
![(R)-6-[4-[3-(2-Methyl-1-pyrrolidinyl)propoxy]phenyl]pyridazin-3(2H)-one](/img/structure/B13690917.png)
![1-[3-(Bromomethyl)benzyl]pyrazole](/img/structure/B13690924.png)
![2-[(4-Chlorophenyl)methyl]piperidin-4-amine](/img/structure/B13690930.png)
